molecular formula C20H20O B12569692 (5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one CAS No. 192183-82-7

(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one

Cat. No.: B12569692
CAS No.: 192183-82-7
M. Wt: 276.4 g/mol
InChI Key: MSTRZACHKLNPJH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one is an organic compound with a unique structure characterized by a cyclohexene ring substituted with dimethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Grignard reagent to introduce the phenyl groups, followed by cyclization using a suitable catalyst. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the preparation of intermediates, followed by cyclization and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.

    Phenyl-Substituted Cyclohexenes: Compounds with phenyl groups attached to the cyclohexene ring.

    Dimethyl-Substituted Cyclohexenes: Compounds with dimethyl groups on the cyclohexene ring.

Uniqueness

(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one is unique due to its specific combination of dimethyl and diphenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

192183-82-7

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

(5S)-6,6-dimethyl-3,5-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H20O/c1-20(2)18(16-11-7-4-8-12-16)13-17(14-19(20)21)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3/t18-/m0/s1

InChI Key

MSTRZACHKLNPJH-SFHVURJKSA-N

Isomeric SMILES

CC1([C@@H](CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1(C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.